1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-2-28-18-7-5-17(6-8-18)20-9-10-21(24-23-20)25-11-13-26(14-12-25)22(27)16-19-4-3-15-29-19/h3-10,15H,2,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMGZCAMEGTAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and structure-activity relationships (SAR), supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a pyridazinyl moiety, a piperazine ring, an ethoxyphenyl group, and a thiophene ring. Its molecular formula is with a molecular weight of approximately 368.49 g/mol.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O2 |
| Molecular Weight | 368.49 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to 1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone exhibit significant antimicrobial properties. In particular, derivatives have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis.
Case Study: Anti-Tubercular Activity
In a study evaluating anti-tubercular agents, several derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Among the tested compounds, one derivative exhibited an IC90 of 40.32 μM, indicating moderate potency against the pathogen .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. A related study demonstrated that certain derivatives induced apoptosis in cancer cell lines, suggesting a mechanism of action that may involve cell cycle arrest and subsequent programmed cell death.
Case Study: Cytotoxicity Evaluation
In vitro cytotoxicity assays revealed that some derivatives had IC50 values as low as 5.13 µM against glioma cells, outperforming established chemotherapeutics like 5-FU . This highlights the compound's potential for further development into effective anticancer therapies.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The presence of the piperazine and pyridazine rings may facilitate binding to receptors or enzymes involved in critical signaling pathways, modulating their activity and leading to therapeutic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine or pyridazine rings can significantly influence the compound's potency and selectivity.
Summary of Key Findings in SAR Studies
| Modification | Effect on Activity |
|---|---|
| Ethoxy group | Enhances lipophilicity and receptor binding |
| Thiophene substitution | Increases anti-tumor activity |
| Piperazine modification | Alters pharmacokinetic properties |
Scientific Research Applications
Medicinal Chemistry
The compound serves as a lead structure for the development of novel pharmaceuticals. Its unique molecular architecture allows it to interact with biological targets, making it a candidate for drug discovery efforts aimed at treating various diseases.
Potential Therapeutic Targets:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the pyridazine and piperazine moieties is thought to enhance its activity against tumor cells.
- Neurological Disorders: Compounds with similar structures have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Pharmacological Studies
Research indicates that 1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone may exhibit various pharmacological activities:
Pharmacological Profiles:
- Anti-inflammatory Effects: The compound may inhibit inflammatory pathways, providing a basis for its use in treating conditions such as arthritis.
- Antimicrobial Properties: Similar compounds have shown efficacy against bacterial and fungal infections, warranting further exploration of this compound's potential in infectious disease management.
Organic Synthesis
This compound can act as an intermediate in synthesizing more complex molecules. Its synthesis involves multi-step organic reactions, which can be optimized for better yields and purity.
Synthetic Pathways:
The synthesis typically includes:
- Formation of the pyridazine ring through cyclization reactions.
- Introduction of the ethoxyphenyl and thiophenyl groups via coupling reactions.
Such synthetic routes are crucial for developing analogs that may possess enhanced biological activity or improved pharmacokinetic properties.
Material Science Applications
Beyond medicinal uses, 1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone could have applications in material science, particularly in developing organic electronic materials due to its unique electronic properties.
Properties of Interest:
- Conductivity: The presence of thiophene rings can contribute to the electronic properties necessary for applications in organic semiconductors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key pharmacophoric elements with several derivatives reported in the literature. Below is a detailed comparison based on structural features, synthesis, and biological relevance:
Structural Analogues with Piperazine-Ethanone-Thiophene Motifs
Key Observations :
- Aryl Group Variations: The target compound’s 4-ethoxyphenyl-pyridazine moiety contrasts with the 4-trifluoromethylphenyl group in Compound 22 and MK45.
- Ethanone Modifications: The thiophen-2-yl ethanone group is conserved across analogs, suggesting its role in maintaining π-stacking interactions. Derivatives like 3a replace thiophene with sulfonylindole, shifting activity toward serotonin receptor antagonism .
Pyridazine/Pyridine-Based CYP51 Inhibitors
- UDO and UDD : These pyridine derivatives (e.g., (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone) inhibit Trypanosoma cruzi CYP51, a target for Chagas disease therapy.
Research Findings and Implications
- Antiparasitic Potential: Analogs with piperazine-thiophene motifs (e.g., UDO/UDD) demonstrate efficacy against T. cruzi , suggesting the target compound could be evaluated for similar activity.
- CNS Applications : Thiophene-containing piperazine derivatives are explored as 5-HT6 antagonists , highlighting possible CNS-targeting applications.
- Physicochemical Properties : The ethoxy group may enhance metabolic stability compared to trifluoromethyl analogs, though this requires experimental validation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone?
- Methodological Answer : The synthesis involves multi-step coupling reactions. Key steps include:
- Step 1 : Formation of the pyridazine core via cyclization of 4-ethoxyphenyl-substituted precursors under reflux conditions with catalysts like palladium on carbon .
- Step 2 : Piperazine coupling using nucleophilic substitution, typically in solvents like dichloromethane or ethanol .
- Step 3 : Thiophen-2-yl ethanone attachment via thioether or ketone linkages, employing reagents such as thionyl chloride for activation .
- Optimization : Reaction yields improve with precise temperature control (70–100°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyridazin-3-yl and thiophen-2-yl groups. Aromatic proton signals in δ 6.8–8.2 ppm indicate electronic interactions .
- IR Spectroscopy : Stretching frequencies near 1680 cm⁻¹ confirm the ketone moiety, while bands at 1250 cm⁻¹ suggest C-O-C (ethoxy group) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (expected m/z ~478) and fragmentation patterns .
Q. How does the reactivity of the thiophene moiety influence derivatization?
- Methodological Answer :
- Electrophilic Substitution : Thiophene undergoes halogenation or nitration at the 5-position, enabling further functionalization. Use HNO₃/H₂SO₄ for nitration .
- Oxidation : Controlled oxidation with m-CPBA yields sulfoxides, while excess reagent forms sulfones, altering electronic properties for SAR studies .
Advanced Research Questions
Q. How can computational modeling predict this compound’s binding affinity with neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with serotonin/dopamine receptors. Pyridazine and piperazine moieties show high complementarity to receptor active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD values (<2 Å indicates stable binding) .
Q. What strategies resolve contradictions in reported bioactivity data across in vitro studies?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., HEK-293 for GPCRs) and control for batch-to-batch solvent variations (e.g., DMSO concentration ≤0.1%) .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to discrepancies. For example, ethoxy group demethylation can enhance potency .
Q. What structural insights can X-ray crystallography provide for SAR optimization?
- Methodological Answer :
- Crystal Structure Analysis : Resolve bond angles and dihedral stresses (e.g., pyridazine-piperazine torsion angles ~160°) to guide steric modifications. Data from related compounds (e.g., –11) suggest planar pyridazine enhances π-π stacking .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding with thiophene sulfur) to prioritize substituents improving solubility .
Q. How do pharmacokinetic challenges (e.g., low bioavailability) inform formulation design?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the ethoxyphenyl ring without disrupting target binding. LogP reductions from ~3.5 to ~2.5 enhance aqueous solubility .
- Prodrug Strategies : Acetylate the piperazine nitrogen to improve membrane permeability, with enzymatic cleavage in vivo restoring activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
